molecular formula C4H9BrO B157970 4-Bromo-1-butanol-1,1,2,2,3,3,4,4-D8 CAS No. 136091-68-4

4-Bromo-1-butanol-1,1,2,2,3,3,4,4-D8

Cat. No.: B157970
CAS No.: 136091-68-4
M. Wt: 161.07 g/mol
InChI Key: SIJLYRDVTMMSIP-SVYQBANQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-butanol-1,1,2,2,3,3,4,4-D8 is a deuterated compound, meaning it contains deuterium atoms, which are isotopes of hydrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-butanol-1,1,2,2,3,3,4,4-D8 typically involves the deuteration of 4-Bromobutan-1-ol. This can be achieved through a series of reactions where hydrogen atoms are replaced with deuterium atoms. One common method involves the use of deuterated reagents and catalysts under controlled conditions to ensure the selective incorporation of deuterium.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using specialized equipment and techniques to achieve high yields and purity. The process often requires stringent control of reaction parameters such as temperature, pressure, and the concentration of deuterated reagents.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-butanol-1,1,2,2,3,3,4,4-D8 can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group.

    Reduction: The bromine atom can be reduced to form a deuterated butanol.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products

    Oxidation: Deuterated butanone.

    Reduction: Deuterated butanol.

    Substitution: Various deuterated derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-1-butanol-1,1,2,2,3,3,4,4-D8 has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other deuterated compounds.

    Biology: Employed in metabolic studies to trace the incorporation of deuterium in biological systems.

    Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.

    Industry: Utilized in the production of deuterated materials for various industrial applications.

Mechanism of Action

The mechanism of action of 4-Bromo-1-butanol-1,1,2,2,3,3,4,4-D8 involves its interaction with molecular targets through its bromine and deuterium atoms. The deuterium atoms can influence the compound’s reactivity and stability, while the bromine atom can participate in various chemical reactions. The pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1,1,2,2,3,3,4,4-octadeuteriobutane: Similar structure but lacks the hydroxyl group.

    4-Bromo-1,1,2,2,3,3,4,4-octadeuteriobutan-2-ol: Similar but with the hydroxyl group on the second carbon.

    4-Bromo-1,1,2,2,3,3,4,4-octadeuteriobutan-1-one: Similar but with a carbonyl group instead of a hydroxyl group.

Uniqueness

4-Bromo-1-butanol-1,1,2,2,3,3,4,4-D8 is unique due to its specific placement of deuterium atoms and the presence of both a bromine atom and a hydroxyl group. This combination of features makes it particularly useful for specific types of chemical reactions and applications in research.

Biological Activity

4-Bromo-1-butanol-1,1,2,2,3,3,4,4-D8 is a deuterated derivative of 4-bromo-1-butanol. Its unique isotopic composition enhances its utility in various chemical and biological studies. This article explores the biological activity of this compound, focusing on its biochemical properties, metabolic pathways, and applications in research.

  • Molecular Formula : C₄H₉BrO
  • Deuterium Content : 99 atom % D
  • Molecular Weight : 161.067 g/mol
  • Density : 1.53 g/cm³
  • Boiling Point : 190.932°C at 760 mmHg
  • Flash Point : 92.102°C

4-Bromo-1-butanol-D8 plays a significant role in biochemical reactions and is particularly valuable as a tracer in drug development processes. The deuterium labeling allows for precise quantitation during metabolic studies. Key interactions include:

  • Cytochrome P450 Enzymes : This compound interacts with cytochrome P450 enzymes involved in the oxidative metabolism of many xenobiotics. Understanding these interactions is crucial for elucidating its metabolic pathways and potential effects on drug metabolism.

Table 1: Comparison of Biological Activity with Non-Deuterated Counterpart

Property4-Bromo-1-butanol-D84-Bromo-1-butanol
Interaction with Cytochrome P450YesYes
Stability in Metabolic StudiesHigherLower
Quantitative AnalysisEnhancedStandard

Cellular Effects

Research indicates that 4-Bromo-1-butanol-D8 influences several cellular processes:

  • Cell Signaling : It affects the activity of kinases and transcription factors, leading to changes in gene expression profiles.
  • Metabolic Flux : By modulating the activity of metabolic enzymes, it impacts overall cellular metabolism.

Metabolic Pathways

The compound is involved in various metabolic pathways primarily through interactions with cytochrome P450 enzymes. The presence of deuterium can influence the rate and extent of metabolic reactions. Notable metabolic products include:

  • Oxidation Products : Deuterated butanone.
  • Reduction Products : Deuterated butanol.
  • Substitution Products : Various deuterated derivatives depending on the nucleophile used.

Study 1: Drug Metabolism Tracing

In a study examining drug metabolism, researchers utilized 4-Bromo-1-butanol-D8 as a tracer to monitor its incorporation into metabolic pathways. The results demonstrated that the compound significantly altered the pharmacokinetics of co-administered drugs by interacting with cytochrome P450 enzymes, leading to enhanced understanding of drug-drug interactions .

Study 2: Toxicological Assessment

In animal models, varying doses of 4-Bromo-1-butanol-D8 were administered to assess toxicity levels. Lower doses exhibited minimal adverse effects; however, higher concentrations resulted in significant toxicological responses. This study highlighted the importance of dosage optimization in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-Bromo-1-butanol-D8 with high isotopic purity?

  • Methodological Answer : Synthesis requires deuterium-enriched precursors (e.g., deuterated alcohols or brominated intermediates) and controlled reaction conditions to minimize proton contamination. Isotopic purity (≥99 atom% D) is achieved via iterative purification steps, such as column chromatography or distillation, followed by validation using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm deuterium incorporation at all specified positions .

Q. How should researchers handle and store 4-Bromo-1-butanol-D8 to maintain isotopic integrity?

  • Methodological Answer : Store the compound at 0–6°C in inert, airtight containers to prevent isotopic exchange with ambient moisture or light-induced degradation. Use glassware pre-treated with deuterated solvents (e.g., D₂O rinses) to avoid proton contamination during experiments. Adhere to lab safety protocols, including fume hood usage and protective gear, as outlined in institutional guidelines .

Q. Which analytical techniques are most effective for characterizing 4-Bromo-1-butanol-D8?

  • Methodological Answer :

  • NMR Spectroscopy : Deuterium absence in specific regions (e.g., disappearance of proton signals at C1–C4) confirms deuteration.
  • High-Resolution MS (HRMS) : Isotopic peaks (e.g., M+8 for D8 labeling) validate molecular weight and purity.
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Monitors functional groups (e.g., -OH and C-Br stretches) to ensure structural integrity .

Advanced Research Questions

Q. How does deuteration at all hydrogen positions affect the chemical reactivity of 4-Bromo-1-butanol in nucleophilic substitution reactions?

  • Methodological Answer : Deuteration introduces kinetic isotope effects (KIEs), slowing reaction rates due to stronger C-D bonds compared to C-H. For example, SN2 reactions may exhibit rate reductions by a factor of 2–10. Researchers should adjust reaction times, temperatures, or catalyst loadings when substituting deuterated analogs into established protocols. Comparative studies with non-deuterated controls are critical for interpreting kinetic data .

Q. What strategies are recommended for designing metabolic tracing studies using 4-Bromo-1-butanol-D8 as a deuterium-labeled tracer?

  • Methodological Answer :

  • Stability Testing : Pre-screen for deuterium loss under physiological conditions (e.g., pH, enzymes) using LC-MS.
  • Dose Optimization : Balance tracer concentration to avoid cytotoxicity while ensuring detectable MS signals.
  • Data Normalization : Use internal standards (e.g., ¹³C-labeled metabolites) to correct for matrix effects in complex biological samples .

Q. How can researchers resolve discrepancies in reaction yields between deuterated and non-deuterated 4-Bromo-1-butanol in organobromide coupling reactions?

  • Methodological Answer :

  • Isotopic Control Experiments : Run parallel reactions with deuterated and non-deuterated substrates under identical conditions.
  • Mechanistic Probes : Use computational tools (e.g., DFT calculations) to assess transition-state differences caused by KIEs.
  • Catalyst Screening : Test palladium or copper catalysts with varying ligands to mitigate steric/electronic effects from deuterium .

Properties

IUPAC Name

4-bromo-1,1,2,2,3,3,4,4-octadeuteriobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BrO/c5-3-1-2-4-6/h6H,1-4H2/i1D2,2D2,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJLYRDVTMMSIP-SVYQBANQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCBr)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])C([2H])([2H])Br)C([2H])([2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.